molecular formula C13H16N4O2 B2892439 [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol CAS No. 1516779-11-5

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol

Cat. No.: B2892439
CAS No.: 1516779-11-5
M. Wt: 260.297
InChI Key: BLCHUJURUIXFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol (Molecular Formula: C13H16N4O2) is a synthetic organic compound featuring a quinazoline core substituted with an amino group and a morpholine ring bearing a hydroxymethyl group . The quinazoline pharmacophore is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Structurally related 4-aminoquinazoline derivatives are well-established as potent and selective inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These kinases are critical targets in oncology, and inhibitors based on the quinazoline scaffold function by blocking the ATP-binding site, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival . Recent research on analogous compounds has demonstrated promising profiles with high selectivity for HER2 over EGFR, leading to enhanced cellular activity and anti-proliferative effects in HER2-dependent cancer cell lines . As a building block, this compound offers researchers a versatile intermediate for further chemical exploration, including the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-10(6-17)7-18/h1-2,5,8,10,18H,3-4,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHUJURUIXFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=NC3=C2C=C(C=C3)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516779-11-5
Record name [4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazoline core, followed by the introduction of the amino group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is a quinazoline derivative with a variety of applications, particularly in medicinal chemistry . Quinazolines, the base structure of this compound, have shown diverse biological activities, making them valuable in developing pharmaceutical compounds .

Scientific Research Applications

Anticancer Properties Quinazoline derivatives exhibit anticancer properties through several mechanisms :

  • Inhibition of DNA repair enzymes
  • Inhibition of EGFR (Epidermal Growth Factor Receptor)
  • Disruption of tubulin function
  • Induction of apoptosis
  • Interference with DNA replication and transcription

Specific examples of quinazoline-derived drugs include erlotinib and gefitinib, which are used in cancer therapy . These drugs function as EGFR inhibitors . Compound 3, a 4-arylamino-6-(furan-2-yl) quinazoline, has demonstrated anti-proliferation properties and forms a hydrogen bond with Met793 and the nitrogen in the quinazoline nucleus .

Treatment of Other Diseases
Prazosin and doxazosin, quinazoline derivatives, are approved for treating benign prostatic hyperplasia and post-traumatic stress disorder .

Other properties
4-(6-Aminoquinazolin-4-yl)morpholin-2-yl)methanol is also used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .

Mechanism of Action

The mechanism of action of [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The quinazoline core may also play a role in binding to these targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Target Compound :

  • The target compound replaces the ketone (C=O) at position 4 of quinazoline with an aminogroup (NH2) and introduces a hydroxymethyl group on the morpholine ring. This modification likely reduces lipophilicity (LogP) and enhances solubility compared to halogenated derivatives like Compound B .

Pyrimidine and Imidazole Analogs with Morpholine Moieties

Compound C: 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine

  • Structure: Pyrimidine core with morpholinophenyl and aryl substituents.
  • Key Data: Synthesized via condensation and cyclization (yield: 20–30%) Potential antimicrobial activity due to the morpholine-phenyl hybrid .

Compound D: (2-(4-Fluorophenyl)-1H-benzo[d]imidazol-4-yl)methanol

  • Structure : Benzimidazole with fluorophenyl and hydroxymethyl groups.
  • Key Data :
    • Molecular weight: 242.26 g/mol
    • IR (C-O): 1100 cm⁻¹; Synthesis yield: 92% .

Comparison with Target Compound :

  • The quinazoline core in the target compound may offer superior kinase inhibition compared to pyrimidine (Compound C) or imidazole (Compound D) scaffolds. The hydroxymethyl group in the target compound aligns with Compound D’s polarity but differs in core heterocycle .

Morpholine-Methanol Derivatives

Compound E: [2-(2-Aminophenyl)-thiazol-4-yl]methanol

  • Structure: Thiazole ring with aminophenyl and hydroxymethyl groups.
  • Key Data :
    • Molecular weight: 206.26 g/mol
    • Solubility: Likely moderate due to -OH and amine groups .

Compound F: 2-[Methyl({[4-(8-methylquinazolin-4-yl)morpholin-2-yl]methyl})amino]acetamide

  • Structure: Quinazoline-morpholine hybrid with methylaminoacetamide.
  • Key Data: Molecular weight: 329.40 g/mol Potential antitumor activity via kinase inhibition .

Comparison with Target Compound :

  • Compound F shares the quinazoline-morpholine framework but includes a methylaminoacetamide side chain, suggesting divergent biological targets. The target compound’s simpler structure (lacking acetamide) may favor metabolic stability .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound D
Core Structure Quinazoline-morpholine Quinazolinone-morpholine Chloroquinazolinone Benzimidazole
Molecular Weight (g/mol) 266.28* 231.2 300.1 242.26
Key Substituents 6-Amino, hydroxymethyl 4-Ketone, morpholine 6,7-Dichloro, morpholine 4-Fluorophenyl, hydroxymethyl
Melting Point (°C) Not reported 204–206 234–236 Not reported
Solubility Predicted high (polar groups) Moderate (ketone) Low (Cl substituents) Moderate (-OH, -F)
Synthesis Yield Not reported 64% 52% 92%

*Calculated based on molecular formula C₁₃H₁₆N₄O₂.

Research Implications

Compared to pyrimidine or imidazole derivatives, its quinazoline core may enhance selectivity for kinase targets. Further studies should explore its pharmacokinetic profile and anticancer activity relative to Compounds A–F .

Biological Activity

[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is a compound characterized by its unique structural features, including a quinazoline ring and a morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2. The presence of an amino group and a morpholine ring suggests that this compound may interact with various biological targets, influencing several biochemical pathways.

Target Proteins

Similar compounds have been shown to interact with proto-oncogene tyrosine-protein kinases, such as Src and Lck. It is hypothesized that this compound may bind to the active sites of these proteins, altering their function and potentially inhibiting tumor growth .

Biochemical Pathways

Research indicates that compounds with similar structures can inhibit the growth of Plasmodium falciparum, suggesting that this compound might also exhibit antimalarial properties. Additionally, studies on related quinazoline derivatives have shown activity against Mycobacterium tuberculosis, hinting at a broader spectrum of antimicrobial activity .

Anticancer Activity

In vitro studies have demonstrated that derivatives of quinazoline-morpholine hybrids exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.83 μM for a related compound against A549 lung cancer cells, with a selectivity index indicating a favorable therapeutic window compared to standard chemotherapeutics like paclitaxel .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity Index
Compound 1A5492.8329
PaclitaxelA5492.40-
SorafenibA5494.92-

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar quinazoline derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens. The mechanism appears to involve disruption of specific metabolic pathways in the bacteria, leading to cell death .

Case Studies

  • Lung Cancer Treatment : A study synthesized a series of quinazoline-morpholine hybrids and evaluated their anticancer properties against lung cancer cell lines. The most active compound demonstrated strong binding affinity to vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptor (EGFR), indicating its potential as a targeted therapy for lung cancer .
  • Antitubercular Activity : Another investigation focused on the antimycobacterial properties of aminoquinazolinones. The findings revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, particularly under specific growth conditions that favored their action .

Q & A

Advanced Research Question

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline C7 position to enhance kinase inhibition .
  • Morpholine Functionalization : Replace the methanol group with sulfonamides or acylhydrazones to improve blood-brain barrier permeability .
  • SAR Validation : Test analogs in enzymatic assays (e.g., EGFR inhibition) and correlate activity with logP and polar surface area .

What spectroscopic techniques are critical for confirming compound purity and identity?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the morpholine N-CH₂ (δ ~3.5 ppm) and quinazoline NH₂ (δ ~6.8 ppm) .
  • HRMS : Confirm molecular ion peaks with <2 ppm error.
  • IR Spectroscopy : Identify -OH stretches (~3200 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .

How can pharmacokinetic properties be improved via analog design?

Advanced Research Question

  • Lipophilicity Adjustment : Introduce fluorine atoms to modulate logP (e.g., replace morpholine with tetrahydropyran) .
  • Metabolic Stability : Block labile sites (e.g., morpholine N-methylation) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Incorporate PEGylated side chains or phosphate prodrugs .

How to troubleshoot low yields in the final coupling step of the synthesis?

Advanced Research Question

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI for Ullmann reactions .
  • Solvent Optimization : Switch from ethanol to DMF for higher boiling points and improved reactant solubility .
  • Byproduct Analysis : Use LC-MS to detect unreacted intermediates or hydrolysis products .

What computational approaches predict binding affinity to target proteins like kinases?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR; PDB ID: 1M17) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .
  • QSAR Models : Train on IC₅₀ data from analogs to identify critical descriptors (e.g., polarizability, H-bond acceptors) .

What analytical methods detect and quantify common synthetic impurities?

Basic Research Question

  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to resolve unreacted starting materials or deaminated byproducts .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.